2-Methyl-4-nitrobenzoic acid
Overview
Description
2-Methyl-4-nitrobenzoic acid is an organic compound with the molecular formula C8H7NO4. It is a derivative of benzoic acid, where a methyl group is attached to the second carbon atom and a nitro group is attached to the fourth carbon atom of the benzene ring. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals.
Mechanism of Action
Target of Action
2-Methyl-4-nitrobenzoic acid is a chemical compound with the molecular formula C8H7NO4 It is used as a reagent to synthesize amino-1h-pyrazole amide derivatives, which act as raf kinase inhibitors in melanoma cells .
Mode of Action
It is known to participate in the synthesis of amino-1h-pyrazole amide derivatives . These derivatives inhibit Raf kinases, which are crucial for cell division and differentiation, particularly in melanoma cells .
Biochemical Pathways
The compound’s role in the synthesis of raf kinase inhibitors suggests it may influence pathways related to cell division and differentiation .
Result of Action
Its role in the synthesis of raf kinase inhibitors suggests it may contribute to the inhibition of cell division and differentiation in melanoma cells .
Biochemical Analysis
Biochemical Properties
It is known that nitro compounds, like 2-Methyl-4-nitrobenzoic acid, can participate in various biochemical reactions . The nitro group is a strong electron-withdrawing group, which can influence the reactivity of the compound .
Molecular Mechanism
Nitro compounds can undergo various reactions, including reduction, which can lead to the formation of a variety of products . These reactions can influence the activity of enzymes and other biomolecules.
Temporal Effects in Laboratory Settings
It is known that the compound has a melting point of 150-154 °C .
Metabolic Pathways
Nitro compounds can undergo various metabolic transformations, including reduction and conjugation reactions .
Transport and Distribution
The compound’s solubility and partition coefficient suggest that it may be able to cross cell membranes .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methyl-4-nitrobenzoic acid can be synthesized through several methods. One common method involves the nitration of 2-methylbenzoic acid using a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out at a controlled temperature to ensure the selective nitration at the desired position .
Another method involves the oxidation of 2-methyl-4-nitrotoluene. This process uses oxidizing agents such as potassium permanganate or nitric acid under specific conditions to convert the methyl group into a carboxylic acid group .
Industrial Production Methods
In industrial settings, the production of this compound often involves the selective oxidation of 4-nitro-o-xylene. This method uses catalysts and phase transfer agents to enhance the yield and purity of the product. The reaction conditions are optimized to avoid high temperatures and pressures, making the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-nitrobenzoic acid undergoes various chemical reactions, including:
Oxidation: The methyl group can be oxidized to form the carboxylic acid group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, nitric acid.
Reducing Agents: Tin(II) chloride, iron powder.
Catalysts: Phase transfer catalysts, cobalt(II) chloride, manganese(II) acetate.
Major Products
Reduction: 2-Methyl-4-aminobenzoic acid.
Substitution: Various substituted benzoic acids depending on the electrophile used.
Scientific Research Applications
2-Methyl-4-nitrobenzoic acid has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and dyes.
Pharmaceuticals: The compound is used in the synthesis of drugs, such as V2 receptor antagonists.
Biological Studies: It serves as a precursor for the synthesis of compounds used in biological assays and studies.
Industrial Applications: It is used in the production of polymers, resins, and other industrial chemicals.
Comparison with Similar Compounds
2-Methyl-4-nitrobenzoic acid can be compared with other nitrobenzoic acids, such as:
2-Nitrobenzoic acid: Lacks the methyl group, making it less hydrophobic.
4-Nitrobenzoic acid: Lacks the methyl group, affecting its reactivity and solubility.
3-Nitrobenzoic acid: The nitro group is positioned differently, leading to different reactivity patterns.
The presence of both the methyl and nitro groups in this compound makes it unique in terms of its chemical properties and reactivity.
Properties
IUPAC Name |
2-methyl-4-nitrobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO4/c1-5-4-6(9(12)13)2-3-7(5)8(10)11/h2-4H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXXOBNJIIZQSPT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90173434 | |
Record name | 4-Nitro-o-toluic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90173434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1975-51-5 | |
Record name | 2-Methyl-4-nitrobenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1975-51-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Nitro-o-toluic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001975515 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1975-51-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=227948 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Nitro-o-toluic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90173434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-nitro-o-toluic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.208 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-NITRO-O-TOLUIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N5G57JE9C2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Q1: What are the common synthesis methods for 2-methyl-4-nitrobenzoic acid?
A1: Several methods exist for synthesizing this compound. Two prominent approaches are:
- Oxidation of 4-nitro-o-xylene: This method utilizes dilute nitric acid as the oxidizing agent, often under atmospheric pressure. The addition of radical initiators, such as N-hydroxyphthalimide, cobalt dichloride, and manganese acetate, can significantly enhance the yield. Phase transfer catalysts can further improve the reaction efficiency. [, ]
- From Toluene: This multi-step process begins with toluene reacting with a mixture of concentrated nitric acid and oleum. Subsequent steps involve reactions with sodium hydroxide solution, tin chloride, iron powder, glacial acetic acid, and hydrochloric acid to produce 2-amino-5-nitrotoluene. Further reactions with acetic acid, oleum, sodium perborate, potassium permanganate, and hydrochloric acid ultimately lead to this compound. []
Q2: How does the structure of this compound influence its tendency to form solid solutions with similar compounds?
A: The presence of the carboxylic acid group in this compound plays a crucial role in its solid-state interactions. This group readily forms strong hydrogen bonds, which dominate the intermolecular interactions within the crystal lattice. [] When considering solid solution formation with other 2-substituted 4-nitrobenzoic acid derivatives, the influence of the substituent at the 2-position (e.g., chlorine in 2C4NBA, methyl in 2CH34NBA) on these hydrogen bonds becomes important. Computational methods, like lattice and intermolecular interaction energy calculations, can help predict the likelihood of solid solution formation based on these structural features. []
Q3: How does the solvent environment affect the self-association behavior of this compound in solution?
A3: this compound exhibits solvent-dependent self-association behavior:
- Apolar solvents and those with low hydrogen bond acceptor propensity (β < 0.3): In these solvents, this compound predominantly forms hydrogen-bonded dimers. This is due to the lack of strong competing interactions from the solvent, allowing the carboxylic acid groups to interact with each other. []
Q4: What analytical techniques are typically used to study this compound?
A4: A range of analytical techniques is valuable in characterizing and quantifying this compound:
- Spectroscopic methods: FTIR, 1H NMR, and 13C NMR spectroscopy can provide structural information and insights into the compound's behavior in solution. These techniques help identify different types of self-associates and their dependence on the solvent environment. []
- Thermal analysis: DSC and TG analyses are helpful in studying the thermal behavior of the compound, including melting point, phase transitions, and thermal stability. This information is valuable for understanding its behavior during synthesis and potential applications. []
- X-ray diffraction (XRD): Powder XRD is crucial for identifying and characterizing the crystalline forms of this compound and its potential solid solutions. []
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